L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid

Catalog No.
S13095847
CAS No.
915223-95-9
M.F
C24H36N6O9
M. Wt
552.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid

CAS Number

915223-95-9

Product Name

L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]pentanedioic acid

Molecular Formula

C24H36N6O9

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C24H36N6O9/c25-10-2-1-3-16(28-21(35)15(26)11-13-4-6-14(31)7-5-13)22(36)30-18(12-19(27)32)23(37)29-17(24(38)39)8-9-20(33)34/h4-7,15-18,31H,1-3,8-12,25-26H2,(H2,27,32)(H,28,35)(H,29,37)(H,30,36)(H,33,34)(H,38,39)/t15-,16-,17-,18-/m0/s1

InChI Key

NRUBHNRZNGFVEL-XSLAGTTESA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O

L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid is a complex peptide composed of four amino acids: L-Tyrosine, L-Lysine, L-Asparagine, and L-Glutamic acid. Each of these amino acids contributes unique properties to the peptide, influencing its structure and biological activity. This compound can be categorized as a non-canonical peptide, which may exhibit distinct functionalities compared to more common peptides.

Involving L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid typically include:

  • Peptide Bond Formation: The primary reaction is the formation of peptide bonds between the amino acids, which occurs through a condensation reaction where the carboxyl group of one amino acid reacts with the amino group of another, releasing water.
  • Hydrolysis: Under certain conditions, such as in the presence of enzymes or acidic/basic environments, L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid can undergo hydrolysis, breaking down into its constituent amino acids.
  • Modification Reactions: The side chains of the constituent amino acids can undergo various modifications, such as phosphorylation or acetylation, which can alter the peptide's function and stability.

The synthesis of L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid can be achieved through various methods:

  • Solid-Phase Peptide Synthesis (SPPS): This widely used technique involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. The protection groups are removed at each step to facilitate the formation of peptide bonds.
  • Liquid-Phase Synthesis: Involves dissolving the amino acids in solution and allowing them to react under controlled conditions. This method is less common for complex peptides due to lower yields and purity.
  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze peptide bond formation can provide a more selective and efficient synthesis route, minimizing unwanted side reactions.

L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid has potential applications in various fields:

  • Pharmaceuticals: As a bioactive peptide, it could be explored for therapeutic uses in treating neurological disorders or enhancing cognitive functions.
  • Nutraceuticals: Its potential health benefits may lead to applications in dietary supplements aimed at improving mental performance or reducing oxidative stress.
  • Research Tools: This compound could serve as a model molecule in studies related to peptide chemistry or protein interactions.

Interaction studies involving L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid focus on its binding affinities with receptors or other biomolecules:

  • Receptor Binding: Investigating how this peptide interacts with neurotransmitter receptors could elucidate its role in signaling pathways.
  • Protein Interactions: Understanding how it interacts with various proteins can provide insights into its functional mechanisms within biological systems.

Studies have indicated that peptides with similar structures often exhibit unique interaction profiles, making them valuable for targeted drug design .

L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid shares similarities with several other peptides. Here are some comparable compounds:

Compound NameCompositionUnique Features
L-TyrosineL-TyrosinePrecursor for neurotransmitters
L-AsparagineL-AsparagineInvolved in protein synthesis
L-Glutamic AcidL-Glutamic AcidMajor neurotransmitter
L-LysineL-LysineEssential amino acid
L-Tyrosyl-GlycineL-Tyrosine + GlycineShorter chain with potential neuroprotective effects

Uniqueness

L-Tyrosyl-L-lysyl-L-asparaginyl-L-glutamic acid's uniqueness lies in its combination of multiple amino acids that may synergistically enhance its biological activities compared to simpler peptides. The presence of both basic (lysine) and acidic (glutamic acid) residues suggests a potential for diverse interactions within biological systems, which can be crucial for developing new therapeutic strategies.

XLogP3

-7.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

9

Exact Mass

552.25437675 g/mol

Monoisotopic Mass

552.25437675 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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